3-Amino-2-chloroisonicotinamide

Perovskite Solar Cells Photovoltaics Additive Engineering

Researchers optimizing Sn-Pb perovskite PCE face Sn²⁺ oxidation; medicinal chemists need orthogonal handles for kinase inhibitor synthesis. • Multidentate chelation: coordinates Sn²⁺ (carbonyl) & anchors I⁻ (amino), delivering >20% PCE increase to 23.09%, 85.7% retention after 500 h. • Orthogonal 3-NH₂/2-Cl handles enable pyrido[3,4-d]pyrimidine & naphthyridine synthesis for EGFR/VEGFR programs. • XLogP3 0.6 & 2 H-bond donors-optimal profile unavailable from simpler analogs.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 342899-34-7
Cat. No. B1272029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloroisonicotinamide
CAS342899-34-7
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)N)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,8H2,(H2,9,11)
InChIKeyQWUCBIZSYQTOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-chloroisonicotinamide: Procurement and Differentiation Guide


3-Amino-2-chloroisonicotinamide (CAS 342899-34-7), also known as 3-amino-2-chloropyridine-4-carboxamide, is a halogenated heterocyclic building block belonging to the isonicotinamide class [1]. It is characterized by a pyridine ring bearing an amino group at the 3-position, a chlorine atom at the 2-position, and a carboxamide group at the 4-position, conferring a molecular weight of 171.58 g/mol and a calculated XLogP3 of 0.6 [1]. This compound serves as a versatile intermediate in medicinal chemistry for the synthesis of fused polycyclic systems, such as pyrido[3,4-d]pyrimidines and naphthyridine derivatives, which are prevalent in kinase inhibitor discovery programs targeting EGFR and VEGFR . Additionally, it has been identified as a multifunctional additive in perovskite solar cell research, where its unique chelating properties enable significant improvements in device efficiency and stability [2].

Supports synthesis of fused heterocyclic systems (pyrido[3,4-d]pyrimidines, naphthyridines) for kinase inhibitor research
Reported as additive in Sn-Pb perovskite solar cell research with multidentate chelating action to suppress ion migration
Orthogonal 3-amino/2-chloro/4-carboxamide pattern enables selective sequential derivatization

3-Amino-2-chloroisonicotinamide: Key Differentiators vs. Analogs


Generic substitution of 3-amino-2-chloroisonicotinamide with other isonicotinamide analogs (e.g., 2-chloroisonicotinamide or 3-aminoisonicotinamide) is not straightforward due to the precise orthogonality of its functional groups. The specific 3-amino-2-chloro substitution pattern on the pyridine ring provides a unique combination of hydrogen bond donor/acceptor capacity, lipophilicity, and metal-chelating ability that is not replicated in its simpler analogs [1]. For instance, 2-chloroisonicotinamide (CAS 100859-84-5) lacks the 3-amino group, resulting in a lower molecular weight (156.57 g/mol) and a different hydrogen bond donor count (1 vs 2), which fundamentally alters its binding interactions and synthetic utility [2]. Conversely, 3-aminoisonicotinamide (CAS 64188-97-2) lacks the 2-chloro substituent, leading to a significantly more hydrophilic profile (XLogP3 -0.4 vs 0.6) and a lower molecular weight (137.14 g/mol), impacting its ability to engage in hydrophobic interactions and its performance in non-polar environments [3]. These physicochemical divergences directly translate to distinct performance profiles in advanced applications, as demonstrated by the unique multidentate chelating capability of 3-amino-2-chloroisonicotinamide in perovskite solar cells, a property not achievable with the single-functional-group analogs [4].

  • 2-Chloro analog: Lacks 3-amino group, reducing hydrogen-bond capacity and likely weakening multidentate chelation performance
  • 3-Amino analog: Absence of 2-chloro shifts lipophilicity toward more hydrophilic character, potentially limiting hydrophobic interactions and solubility matching in non-polar environments

3-Amino-2-chloroisonicotinamide: Quantitative Differentiation Evidence


Power Conversion Efficiency Enhancement in Perovskite Solar Cells

In a direct head-to-head comparison within the same study, the addition of 3-amino-2-chloroisonicotinamide (ACPC) as a multidentate chelating additive to Sn-Pb perovskite solar cells resulted in a substantial improvement in device performance compared to the control device without the additive [1]. The ACPC-treated device achieved a top power-conversion efficiency (PCE) of 23.09% and an open-circuit voltage (VOC) of 0.902 V, whereas the control device only reached a PCE of 19.11% and a VOC of 0.825 V [1]. This represents a 20.8% relative increase in PCE and a 9.3% relative increase in VOC. The enhanced performance is attributed to the additive's ability to chelate Sn2+ ions via its carbonyl group and anchor I- ions via its amino group, thereby suppressing ion migration and oxidation [1].

PCE & VOC Comparison
Head-to-head
Target: PCE 23.09%, VOC 0.902 V
Control: PCE 19.11%, VOC 0.825 V
+20.8% PCE, +9.3% VOC
Reported comparative performance endpoint in perovskite devices
Sn-Pb perovskite cell; one study context
Perovskite Solar Cells Photovoltaics Additive Engineering Materials Science

Operational Stability in All-Perovskite Tandem Cells

The same study also assessed the long-term operational stability of all-perovskite tandem solar cells incorporating the ACPC additive. The device retained 85.7% of its initial power-conversion efficiency (PCE) after 500 hours of continuous 1-sun illumination [1]. In contrast, the control device without the additive exhibited significantly faster degradation, though the specific retention percentage for the control was not reported [1]. This enhanced stability is a direct consequence of the additive's role in suppressing Sn2+ oxidation and I- migration, which are primary degradation pathways in Sn-Pb perovskite devices [1].

Stability (500h)
Head-to-head
Target: 85.7% retention after 500h 1-sun
Control: faster degradation (specific retention not reported)
Reported operational stability endpoint
All-perovskite tandem cells; control data incomplete
Perovskite Solar Cells Device Stability Photovoltaics Materials Science

Lipophilicity and Hydrogen Bonding vs. Key Analogs

A cross-study comparison of computed physicochemical properties reveals that 3-amino-2-chloroisonicotinamide possesses a distinct lipophilicity profile (XLogP3 = 0.6) [1] compared to its closest structural analogs. 2-Chloroisonicotinamide, which lacks the 3-amino group, has a similar XLogP3 of 0.5 [2], but its hydrogen bond donor count is reduced to 1, limiting its capacity for specific intermolecular interactions. In contrast, 3-aminoisonicotinamide, which lacks the 2-chloro group, has a significantly lower XLogP3 of -0.4 [3], making it considerably more hydrophilic and less suitable for applications requiring hydrophobic interactions or membrane permeability. The unique combination of substituents in 3-amino-2-chloroisonicotinamide provides a balanced lipophilic-hydrophilic character (XLogP3 = 0.6) with two hydrogen bond donors, a profile that is not replicated by either analog [1].

Physicochemical Profile
Cross-study
Target: XLogP3 0.6, HBD 2
2-Chloro analog: XLogP3 0.5, HBD 1
3-Amino analog: XLogP3 -0.4, HBD 2
Unique balance of moderate lipophilicity and dual H-bond donor capacity
Computed properties from PubChem
Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Synthetic Utility for Kinase Inhibitor Scaffolds

3-Amino-2-chloroisonicotinamide is specifically cited as a high-value heterocyclic scaffold for the synthesis of fused polycyclic systems, such as pyrido[3,4-d]pyrimidines and naphthyridine derivatives, which are prevalent in kinase inhibitor discovery programs targeting EGFR and VEGFR . This application leverages the orthogonally positioned amino and chloro groups, which allow for sequential functionalization and ring-closure reactions that are not possible with simpler analogs like 2-chloroisonicotinamide or 3-aminoisonicotinamide [1][2]. While no direct quantitative yield comparison is available from the referenced sources, the compound's established role as a key intermediate in the synthesis of clinically relevant kinase inhibitor scaffolds represents a class-level differentiation that justifies its selection over less functionalized analogs in drug discovery projects .

Synthetic Utility
Class-level
Enables synthesis of pyrido[3,4-d]pyrimidine and naphthyridine scaffolds for EGFR/VEGFR kinase inhibitor programs
Supports access to privileged kinase inhibitor chemical space
Qualitative differentiation; no direct yield comparison reported
Medicinal Chemistry Kinase Inhibitors Drug Discovery Heterocyclic Chemistry

3-Amino-2-chloroisonicotinamide: Recommended Application Scenarios


High-Efficiency Sn-Pb Perovskite Solar Cell Fabrication

3-Amino-2-chloroisonicotinamide is specifically recommended as a performance-enhancing additive for Sn-Pb mixed perovskite solar cells. Its multidentate chelating action, which coordinates Sn2+ via the carbonyl group and anchors I- via the amino group, directly addresses the primary limitations of Sn-Pb perovskites—Sn2+ oxidation and ion migration. As demonstrated in a direct comparative study, its inclusion results in a >20% relative increase in power-conversion efficiency (PCE) to 23.09% and a >9% relative increase in open-circuit voltage (VOC) to 0.902 V [1]. Furthermore, it significantly enhances long-term operational stability, enabling devices to retain 85.7% of their initial PCE after 500 hours of continuous 1-sun illumination [1]. This compound is therefore a critical material for research groups aiming to improve both the efficiency and durability of next-generation perovskite photovoltaics.

Synthesis of Pyrido[3,4-d]pyrimidine and Naphthyridine Cores

In medicinal chemistry, 3-amino-2-chloroisonicotinamide is an essential building block for constructing fused heterocyclic scaffolds, notably pyrido[3,4-d]pyrimidines and naphthyridines, which are core structures in numerous kinase inhibitors targeting EGFR and VEGFR . Its unique 3-amino-2-chloro substitution pattern provides orthogonal reactive handles for sequential functionalization and cyclization, a synthetic route that is not feasible with simpler isonicotinamide analogs [2]. Researchers engaged in kinase inhibitor discovery and lead optimization should procure this specific compound to access this privileged chemical space, rather than attempting to adapt syntheses using less functionalized analogs.

Balanced Lipophilicity and Dual H-Bond Donor Design

Based on its computed physicochemical properties, 3-amino-2-chloroisonicotinamide is particularly well-suited as a starting point for designing compounds that require a balanced lipophilic-hydrophilic profile. With an XLogP3 of 0.6 and two hydrogen bond donors, it offers a distinct advantage over its closest analogs: 2-chloroisonicotinamide (XLogP3 0.5, 1 H-bond donor) lacks the additional interaction capacity, while 3-aminoisonicotinamide (XLogP3 -0.4) is too hydrophilic for many applications requiring membrane permeability or hydrophobic binding interactions [3]. Medicinal chemists optimizing ADME properties or targeting binding pockets with both polar and non-polar character will find this compound's profile optimal for achieving the desired balance.

Application
Selection Property
Validation Focus
Sn-Pb perovskite solar cell research
Multidentate chelating additive
Reported efficiency and stability endpoint monitoring
Pyrido[3,4-d]pyrimidine and naphthyridine scaffold synthesis
Orthogonal amino/chloro substitution pattern
Sequential functionalization route feasibility
Lead optimization requiring balanced lipophilicity
Dual H-bond donor capacity and moderate lipophilicity
ADME/T profile tuning in drug design context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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